molecular formula C17H24N2O6 B1647505 4-Cbz-amino-2-Boc-amino-butyric acid

4-Cbz-amino-2-Boc-amino-butyric acid

Cat. No.: B1647505
M. Wt: 352.4 g/mol
InChI Key: IILDIIAZNITTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cbz-amino-2-Boc-amino-butyric acid is a compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cbz-amino-2-Boc-amino-butyric acid typically involves the protection of amino acids. One common method is the use of di-tert-butyl pyrocarbonate to introduce the tert-butoxycarbonyl group . The benzyloxycarbonyl group can be introduced using benzyl chloroformate under basic conditions . The reactions are usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, and the reaction conditions often require the use of a base like triethylamine or sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-Cbz-amino-2-Boc-amino-butyric acid can undergo several types of reactions, including:

    Hydrolysis: Removal of protecting groups under acidic or basic conditions.

    Substitution: Introduction of new functional groups by replacing existing ones.

    Oxidation and Reduction: Modifying the oxidation state of the molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the benzyloxycarbonyl group yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Cbz-amino-2-Boc-amino-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cbz-amino-2-Boc-amino-butyric acid involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect amino groups during synthetic transformations, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the tert-butoxycarbonyl group.

    N-tert-Butoxycarbonyl-L-alanine: Contains the tert-butoxycarbonyl group but lacks the benzyloxycarbonyl group.

Uniqueness

4-Cbz-amino-2-Boc-amino-butyric acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups. This dual protection allows for greater versatility in synthetic applications, enabling more complex and selective transformations compared to compounds with only one type of protecting group.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILDIIAZNITTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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